

Synthesis and Preparation of Bis(triphenylsilyl)chromate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(triphenylsilyl)chromate*

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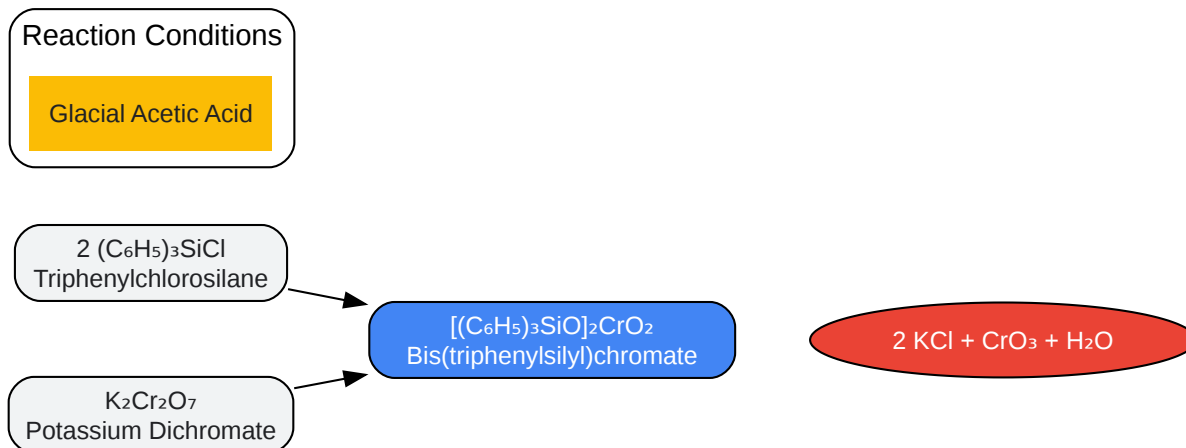
This technical guide provides an in-depth overview of the synthesis and preparation of **bis(triphenylsilyl)chromate**, a versatile oxidizing agent utilized in various organic transformations. The document details experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.

Overview

Bis(triphenylsilyl)chromate, with the chemical formula $[(C_6H_5)_3SiO]_2CrO_2$, is a valuable reagent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds and in polymerization reactions.^{[1][2][3]} Its efficacy is highlighted by its ability to facilitate selective oxidations under specific conditions. This guide focuses on a common and effective method for its preparation from triphenylchlorosilane and a chromate source, as detailed in various experimental procedures.

Reaction Pathway

The synthesis of **bis(triphenylsilyl)chromate** typically involves the reaction of triphenylchlorosilane with a dichromate salt in the presence of glacial acetic acid. The general reaction is depicted below.



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Caption: General reaction scheme for the synthesis of **bis(triphenylsilyl)chromate**.

Quantitative Data Summary

The following table summarizes quantitative data from various experimental examples for the synthesis of **bis(triphenylsilyl)chromate**. This allows for a clear comparison of reaction conditions and their impact on yield and product purity.

| Examp le | Triphe nylchl orosila ne (g) | Potass ium Dichro mate (g) | Other Reage nts | Solven t (ml) | Tempe rature (°C) | Time (h) | Yield (%) | Meltin g Point (°C) |
|-------------|---------------------------------------|--|--|--|-------------------------|-------------|--------------|---------------------------|
| 1 | 30 | 13 | 3g KOH | 60 (Glacial Acetic Acid), 80 (Hexan e) | 50-60 | 5 | 97.4 | 154 |
| 2 | 30 | 13 | 2.1g NaOH | 60 (Glacial Acetic Acid), 80 (Hexan e) | 20 → 80 | 4 | 91 | 154 |
| 3 | 30 | 8.4 | 3.5g K ₂ CO ₃ | - | - | - | 91.6 | 159 |
| 4 | 30 | 13 | 3g KOH | 60 (Glacial Acetic Acid), 80 (Hexan e) | 50-60 | 5 | 91 | 154 |
| Comp. 1 | 30 | 7.5 | - | 120 (Glacial Acetic Acid) | 40-50 | 5 | 66 | 151 |

Data sourced from US Patent 5,698,723 A.[4]

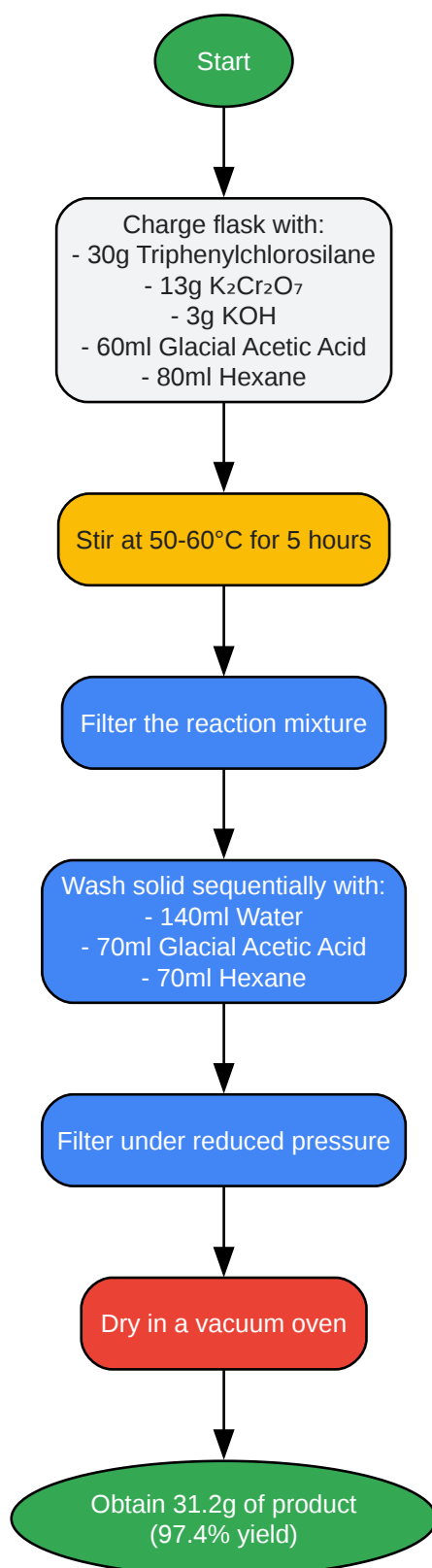
Detailed Experimental Protocols

The following protocols are based on procedures outlined in the referenced patent literature.^[4]

High-Yield Synthesis Protocol (Example 1)

This protocol details a high-yield method for preparing **bis(triphenylsilyl)chromate**.

Workflow:



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Caption: Workflow for the high-yield synthesis of **bis(triphenylsilyl)chromate**.

Procedure:

- A 500 ml three-neck flask equipped with a stirrer and a reflux condenser is charged with 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
- The reaction mixture is stirred at 50°-60° C for 5 hours.
- After the reaction period, the mixture is filtered.
- The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.
- The washed solid is then filtered under reduced pressure.
- Finally, the product is dried in a vacuum oven to yield 31.2 g of **bis(triphenylsilyl)chromate** (97.4% yield).

Alternative Synthesis Protocol (Example 2)

This protocol provides an alternative method with a temperature ramp.

Procedure:

- Into a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 2.1 g of sodium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.
- The mixture is stirred at 20° C for 0.5 hours.
- The temperature of the reaction mixture is then raised to 80° C over a period of 3 hours.
- The mixture is stirred at 80° C for an additional 0.5 hours.
- Heating is discontinued, and the reaction is stirred for another 3.5 hours as it cools.
- The mixture is then filtered.

- The collected solid is washed sequentially with 100 ml of water, 60 ml of glacial acetic acid, and 80 ml of hexane.
- The solid is filtered under reduced pressure and dried in a vacuum oven to obtain 29.4 g of the product (91% yield).

Conclusion

The synthesis of **bis(triphenylsilyl)chromate** can be achieved with high yields and purity through the reaction of triphenylchlorosilane and potassium dichromate in a mixed solvent system. The presented protocols, derived from established literature, offer reliable methods for researchers and professionals in the field of synthetic chemistry. The choice of base and temperature profile can be adjusted to optimize the reaction outcome. Careful control of reaction parameters and thorough washing of the product are crucial for obtaining a high-purity final product.

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